

Synthesis of Dimpropyridaz Analytical Reference Standards: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dimpropyridaz*

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Abstract

This technical guide provides a comprehensive overview of the synthesis of **Dimpropyridaz**, a novel insecticide. The document details the synthetic pathway for preparing high-purity **Dimpropyridaz** analytical reference standards, including step-by-step experimental protocols for the key intermediates and the final product. Physicochemical properties and analytical characterization data, essential for quality control and regulatory purposes, are presented in structured tables. Furthermore, this guide includes mandatory visualizations of the synthetic route and analytical workflow, generated using the DOT language, to facilitate a clear understanding of the processes involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of this important agricultural chemical.

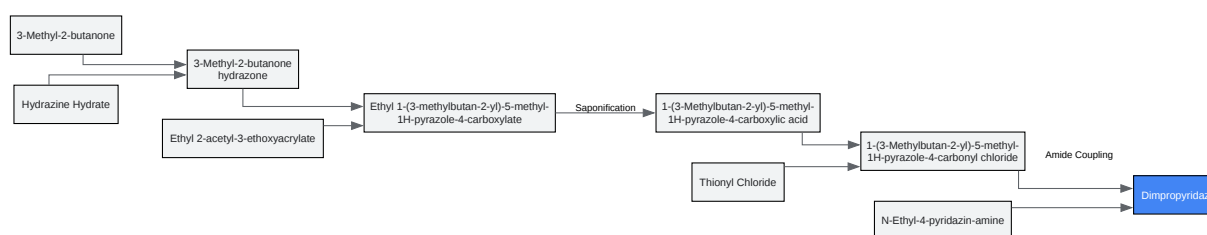
Introduction

Dimpropyridaz, chemically known as N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide, is a recently developed insecticide demonstrating a novel mode of action.^{[1][2]} It is effective against a range of sucking insect pests.^[3] The synthesis of high-purity analytical reference standards is crucial for accurate quantification, metabolism studies,

and ensuring the quality and safety of formulated products. This guide outlines a robust and reproducible synthetic route to **Dimpropyridaz**.

Synthetic Pathway

The synthesis of **Dimpropyridaz** is achieved through a multi-step process, commencing with the formation of a pyrazole intermediate followed by an amide coupling reaction. The overall synthetic scheme is depicted below.



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Caption: Synthetic pathway for **Dimpropyridaz**.

Experimental Protocols

Synthesis of 1-(1,2-dimethylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid

The synthesis of the key pyrazole carboxylic acid intermediate involves a multi-step, one-pot reaction followed by saponification.

Step 1: Formation of Ethyl 1-(1,2-dimethylpropyl)-5-methyl-1H-pyrazole-4-carboxylate

A detailed experimental protocol for this step is not publicly available in the searched literature. However, a general procedure for the synthesis of similar pyrazole-4-carboxylic acid esters

involves the reaction of a hydrazine with a β -ketoester.[4] In this case, 3-methyl-2-butanone is first converted to its hydrazone, which then reacts with ethyl 2-acetyl-3-ethoxyacrylate.[4]

Step 2: Saponification to 1-(1,2-dimethylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid

The ester from the previous step is hydrolyzed to the corresponding carboxylic acid. A general procedure is as follows:

- Dissolve the crude ethyl 1-(1,2-dimethylpropyl)-5-methyl-1H-pyrazole-4-carboxylate in a suitable solvent such as ethanol.
- Add an aqueous solution of a base, for example, sodium hydroxide (2-3 equivalents).
- Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
- The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 1-(1,2-dimethylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

Synthesis of N-Ethyl-4-pyridazin-amine

Detailed experimental procedures for the synthesis of N-ethyl-4-pyridazin-amine are described in patent literature.[5] The process generally involves the reaction of a dihalopyridazine with ethylamine followed by a dehalogenation step.

Synthesis of Dimpropyridaz

The final step is the amide coupling of the pyrazole carboxylic acid with N-ethyl-4-pyridazin-amine.

- To a stirred solution of 1-(1,2-dimethylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add a chlorinating agent such as thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added.

- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the formation of the acid chloride is complete (monitored by IR spectroscopy, observing the disappearance of the broad O-H stretch and the appearance of the sharp C=O stretch of the acid chloride).
- In a separate flask, dissolve N-ethyl-4-pyridazin-amine and a non-nucleophilic base (e.g., triethylamine or pyridine, 2-3 equivalents) in an inert solvent.
- Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **Dimpropyridaz** as a solid.

Physicochemical and Analytical Data

The following tables summarize the key physicochemical and analytical data for **Dimpropyridaz**.

Table 1: Physicochemical Properties of **Dimpropyridaz**

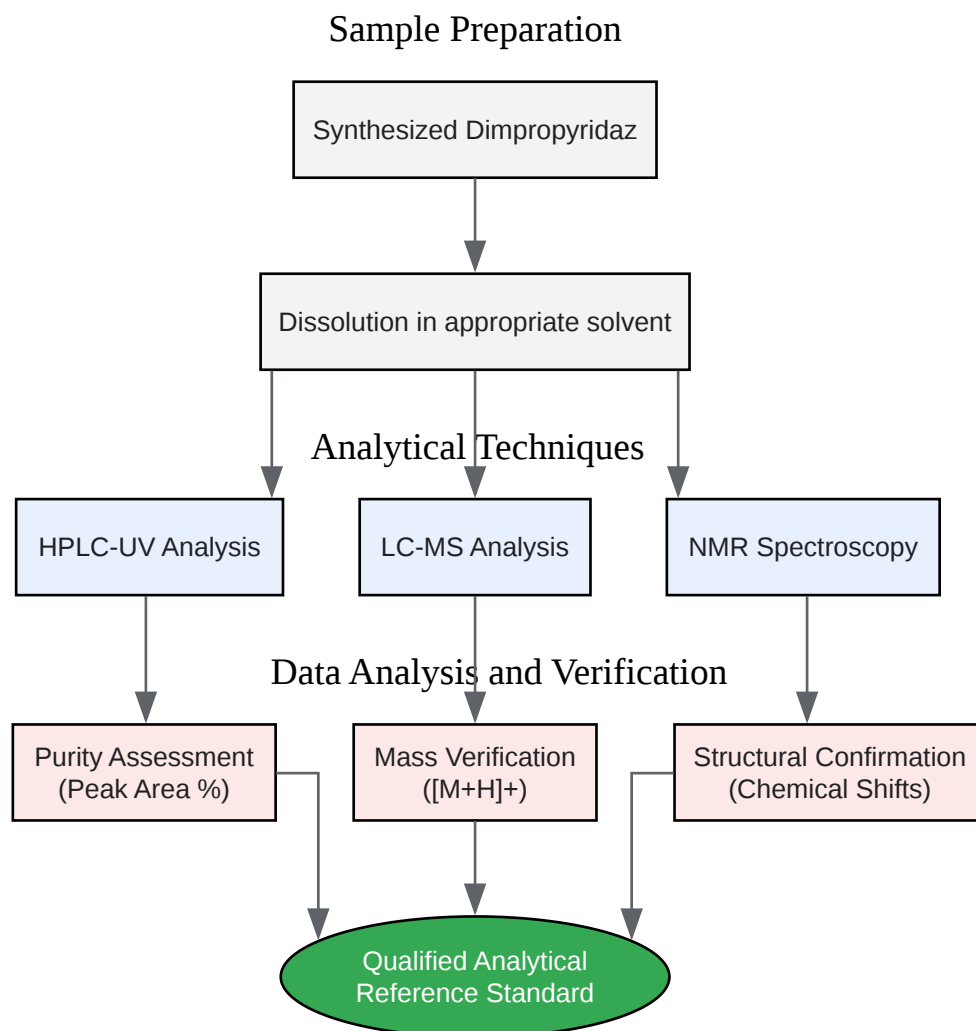
Property	Value	Reference
IUPAC Name	N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide	[6]
CAS Number	1403615-77-9	[6]
Molecular Formula	C ₁₆ H ₂₃ N ₅ O	[6]
Molecular Weight	301.39 g/mol	[6]
Appearance	Light beige powder	
Melting Point	88 °C	
Water Solubility	34.6 g/L	
Log P (octanol/water)	1.1 (at pH 5.8)	

Table 2: Analytical Data for **Dimpropyridaz**

Analytical Technique	Parameters and Results
^1H NMR	Specific chemical shifts and coupling constants would be determined on the synthesized standard.
^{13}C NMR	Specific chemical shifts would be determined on the synthesized standard.
HPLC-UV	Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 μm). Mobile Phase: Gradient or isocratic elution with a mixture of acetonitrile and water. [7] Flow Rate: 1.0 mL/min.[7] Detection: UV at a suitable wavelength (e.g., 254 nm).[7] Retention Time: To be determined based on the specific method.
Mass Spectrometry (MS)	Ionization Mode: Electrospray Ionization (ESI), positive mode. Precursor Ion $[\text{M}+\text{H}]^+$: m/z 302.1975. Key Fragment Ions: Fragmentation would likely involve cleavage of the amide bond and fragmentation of the alkyl chain and heterocyclic rings. Specific fragmentation patterns need to be determined experimentally. [8][9]

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and quality control of a synthesized **Dimpropyridaz** reference standard.



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Caption: Workflow for the analysis of **Dimpropyridaz**.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of **Dimpropyridaz** analytical reference standards. The outlined synthetic route, coupled with the provided analytical methodologies, will enable researchers and scientists to produce and verify high-purity material essential for research, development, and quality control in the agrochemical industry. The included visualizations offer a clear and concise summary of the key processes. While general procedures are provided based on available literature,

optimization of specific reaction conditions may be necessary to achieve desired yields and purity.

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